9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a chemical compound with a unique structure that includes a fluorine atom and a tetrahydrobenzo[c]azepinone core
Preparation Methods
The synthesis of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one typically involves multi-step organic reactions. One common method includes the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . Industrial production methods often utilize one-pot reactions to expand benzo-fused carbo- and heterocycles .
Chemical Reactions Analysis
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites, leading to a variety of substituted derivatives
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of biochemical assays and as a probe for studying biological pathways.
Industry: It is utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can be compared with other similar compounds such as:
8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine: This compound shares a similar core structure but differs in the position of the fluorine atom and the type of azepine ring.
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a bromine atom instead of fluorine and a different azepine ring structure.
2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one: This compound includes a benzofuro ring and a hydroxyl group, offering different chemical properties and applications.
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
9-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one |
InChI |
InChI=1S/C10H10FNO/c11-8-5-1-3-7-4-2-6-12-10(13)9(7)8/h1,3,5H,2,4,6H2,(H,12,13) |
InChI Key |
NMAINXOFSYJBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.